
AM580
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Am 580 involves the reaction of 4-aminobenzoic acid with 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of Am 580 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Am 580 undergoes various chemical reactions, including:
Oxidation: Am 580 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert Am 580 to its corresponding alcohols.
Substitution: Am 580 can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
Neurobiology
Neuronal Differentiation:
AM580 has been shown to effectively promote the differentiation of neuroblastoma cells into mature neuron-like cells. A study utilizing the SH-SY5Y neuroblastoma cell line demonstrated that treatment with this compound induced significant morphological changes, leading to the formation of neuron-like projections and electrical activity characteristic of mature neurons. The treatment resulted in the upregulation of key neuronal markers such as β-tubulin III and Neurofilament H, indicating successful neuronal differentiation .
Mechanism of Action:
The mechanism underlying this compound's effects involves the activation of RARα, which is crucial for neural development. RNA sequencing analysis revealed that this compound treatment resulted in 1232 differentially expressed genes (DEGs), with significant enrichment in pathways associated with neuron development and function . This suggests that this compound could be a promising candidate for therapeutic interventions in neurodevelopmental and neurodegenerative disorders.
Oncology
Acute Promyelocytic Leukemia:
this compound has demonstrated potent cyto-differentiating effects on acute promyelocytic leukemia (APL) cells. In studies involving the NB4 cell line (derived from APL), this compound induced granulocytic maturation at significantly lower concentrations compared to all-trans retinoic acid (ATRA). The compound was found to modulate the expression of differentiation markers such as CD11b and CD33 more effectively in cells expressing the PML-RAR fusion protein, which is characteristic of APL .
Table 1: Comparative Efficacy of this compound vs. ATRA in APL Cells
Treatment | Concentration | Differentiation Markers Induced | Notes |
---|---|---|---|
This compound | Low (10-100x less than ATRA) | CD11b, CD33 | More effective in PML-RAR positive cells |
ATRA | Higher | CD11b, CD33 | Standard treatment for APL |
Viral Inhibition
Recent studies have highlighted this compound's potential as an antiviral agent. Research indicates that this compound inhibits the replication of various viruses, including MERS-CoV and SARS-CoV. In human intestinal organoid models, treatment with this compound led to a significant reduction in viral titers and decreased expression of viral proteins, suggesting its utility in combating viral infections .
Case Study: Anti-MERS-CoV Activity
- Experimental Setup: Human intestinal organoids were inoculated with MERS-CoV and treated with this compound.
- Results: The treatment resulted in a nearly 6-log reduction in viral titers compared to controls, demonstrating robust antiviral activity .
Other Applications
This compound's role extends beyond neurobiology and oncology; it has also been investigated for its anti-inflammatory properties. By modulating cytokine production through RAR signaling pathways, this compound may provide therapeutic benefits in conditions characterized by excessive inflammation.
Mechanism of Action
Am 580 exerts its effects by selectively binding to the retinoic acid receptor alpha. This binding activates the receptor, leading to the regulation of gene expression. The activated receptor interacts with specific DNA sequences, promoting the transcription of target genes involved in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
All-trans-retinoic acid: Another retinoic acid analog with broader receptor activity.
9-cis-retinoic acid: Binds to both retinoic acid receptors and retinoid X receptors.
13-cis-retinoic acid: Primarily used in the treatment of severe acne
Uniqueness
Am 580 is unique due to its high selectivity for the retinoic acid receptor alpha, which makes it particularly useful in studies focused on this specific receptor. Its selective activity allows for more targeted research and therapeutic applications .
Biological Activity
AM580 is a synthetic retinoic acid derivative, specifically a selective agonist for the retinoic acid receptor alpha (RARα). It has garnered significant attention in the fields of oncology and neurobiology due to its diverse biological activities, including promoting neuronal differentiation, inducing granulocytic maturation in leukemia cells, and exhibiting antiviral properties.
1. Neuronal Differentiation
This compound has been shown to effectively promote the differentiation of neuroblastoma cells into neuron-like cells. A study utilizing the human neuroblastoma SH-SY5Y cell line demonstrated that this compound treatment resulted in:
- Increased expression of neuronal markers : The compound induced the expression of β-tubulin III and neurofilament heavy chain (NFH), which are indicative of mature neurons.
- Functional electroactivity : this compound-treated cells exhibited spontaneous electrical spikes similar to mature neurons, as confirmed by multi-electrode array (MEA) tests .
- Gene expression changes : RNA sequencing revealed significant upregulation of genes associated with neuronal development, including potassium ion channel genes like KCNT1 .
2. Induction of Granulocytic Differentiation
This compound has demonstrated potent effects in inducing granulocytic differentiation in acute promyelocytic leukemia (APL) cells. Key findings include:
- Higher efficacy than ATRA : In studies comparing this compound to all-trans retinoic acid (ATRA), this compound was found to induce granulocytic maturation at concentrations 10- to 100-fold lower than those required for ATRA .
- Mechanism of action : The compound interacts with PML-RAR, an aberrant form of RARα present in APL cells, leading to enhanced transactivation of retinoic acid-responsive elements and subsequent differentiation .
3. Antiviral Activity
Recent studies have highlighted this compound's broad-spectrum antiviral properties:
- Inhibition of viral replication : this compound effectively reduced replication of viruses such as Middle East respiratory syndrome coronavirus (MERS-CoV) by over three log units compared to controls. This was attributed to its interference with lipid biosynthesis pathways crucial for viral replication .
- Cell protection and anti-inflammatory effects : The compound not only inhibited virus-induced pro-inflammatory cytokine activation but also provided protection to infected cells, showcasing its potential as a therapeutic agent against viral infections .
Table 1: Summary of Biological Activities of this compound
Detailed Research Findings
- Neuroblastoma Treatment :
- Leukemia Treatment :
- Antiviral Mechanisms :
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of AM580 in inhibiting viral replication?
this compound inhibits viral replication by targeting the host cell's sterol regulatory element-binding protein (SREBP) pathway. It binds to the DNA-binding domain of n-SREBPs, preventing their interaction with sterol regulatory elements (SREs) and blocking lipid synthesis essential for viral replication . Methodologically, researchers can validate this mechanism using molecular docking assays (e.g., analyzing SREBP1 binding via crystallography) and dose-response experiments to quantify inhibition .
Q. Which viral pathogens has this compound demonstrated efficacy against in preclinical studies?
this compound has shown broad-spectrum activity against SARS-CoV, MERS-CoV, Zika virus, influenza A/H1N1, and enteroviruses in cell lines, mouse models, and human organoids . To replicate these findings, researchers should use standardized viral titer assays (e.g., plaque reduction neutralization tests) and survival rate analyses in transgenic mouse models .
Q. What experimental models are most appropriate for initial evaluation of this compound’s antiviral properties?
Primary screening should involve human airway epithelial organoids and immunocompetent mouse models (e.g., BALB/c mice infected with MERS-CoV), as these systems replicate human pathophysiology and allow for longitudinal efficacy and safety assessments . Secondary validation can include CRISPR-engineered cell lines to isolate SREBP-dependent effects .
Q. What safety profiles have been established for this compound in animal studies?
In murine models, this compound exhibited high selectivity indexes (SI >100) with no acute toxicity at effective antiviral doses (e.g., 10 mg/kg/day). Survival rates reached 100% in MERS-infected mice treated with this compound . Researchers should conduct dose-escalation studies with histopathological analysis of liver/kidney tissues to confirm safety .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations in in vitro models to balance efficacy and cytotoxicity?
A stepwise approach is recommended:
- Phase 1: Determine EC₅₀ (e.g., 0.36 nM for RARα agonism) and CC₅₀ using MTT assays in primary human cells .
- Phase 2: Use fractional inhibitory concentration (FIC) indices to assess synergies with existing antivirals (e.g., ribavirin) .
- Phase 3: Validate in 3D organoid systems to mimic tissue-level pharmacokinetics .
Parameter | Value (this compound) | Assay Type | Reference |
---|---|---|---|
EC₅₀ (RARα) | 0.36 nM | Luciferase reporter | |
CC₅₀ (HEK293) | >10 µM | MTT assay |
Q. What strategies address contradictory data on this compound’s efficacy across cell types?
Discrepancies may arise from variations in host lipid metabolism. To resolve this:
- Perform lipidomic profiling of host cells pre/post-treatment to quantify fatty acid depletion .
- Use siRNA knockdown of SREBP1/2 in resistant cell lines to isolate pathway-specific effects .
- Compare results across multiple models (e.g., primary vs. immortalized cells) .
Q. How should researchers validate this compound’s broad-spectrum activity across diverse viral families?
A tiered validation framework is critical:
- Tier 1: Screen against >10 viruses from different families (e.g., Coronaviridae, Flaviviridae) using high-throughput qPCR-based replication assays .
- Tier 2: Test in ex vivo human lung tissue infected with clinical isolates .
- Tier 3: Conduct in vivo challenge studies in ferrets or non-human primates for zoonotic viruses .
Q. What computational methods predict this compound’s off-target interactions?
Molecular dynamics simulations and transcriptomic meta-analysis are key:
- Docking Studies: Use AutoDock Vina to model this compound’s binding affinity to non-SREBP targets (e.g., RARγ) .
- Transcriptomics: Analyze RNA-seq data from this compound-treated vs. untreated cells to identify differentially expressed genes (e.g., lipid biosynthesis genes) .
Q. How does this compound compare mechanistically to ribavirin in preclinical antiviral studies?
Unlike ribavirin (a nucleoside analog), this compound targets host lipid pathways, reducing viral resistance risk. Key comparative metrics:
- Potency: this compound achieves viral clearance at 10-fold lower concentrations than ribavirin in MERS-CoV models .
- Spectrum: this compound inhibits enveloped (SARS) and non-enveloped (Zika) viruses, while ribavirin is limited to RNA viruses .
Q. What methodologies enable longitudinal assessment of this compound’s therapeutic window in chronic infections?
- Pharmacokinetics: Use LC-MS/MS to measure this compound plasma half-life and tissue distribution in murine models .
- Resistance Monitoring: Serial passage viruses in this compound-treated cells with whole-genome sequencing to detect mutations .
- Toxicogenomics: Perform RNA-seq on host tissues to identify chronic toxicity markers (e.g., RARα overexpression) .
Q. Methodological Notes
- Ethical Compliance: Ensure IACUC-approved protocols for animal studies, emphasizing humane endpoints in lethal infection models .
- Data Reproducibility: Share dose-response curves, raw qPCR data, and lipidomic profiles via public repositories (e.g., Zenodo) .
- Clinical Translation: Preclinical data should adhere to FDA Animal Rule guidelines for antiviral drug development .
Properties
IUPAC Name |
4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKGOZKRMMLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040758 | |
Record name | AM580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102121-60-8 | |
Record name | 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102121-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Am 580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)CARBOXAMIDO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5S5G9ZFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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